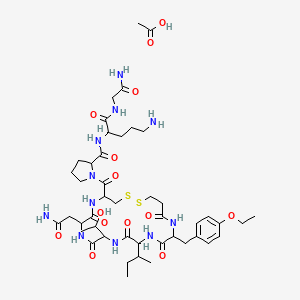

![molecular formula C20H31N3O5 B13389828 (S)-2-(Boc-amino)-N-[(S)-1-[[4-(hydroxymethyl)phenyl]amino]-1-oxo-2-propyl]-3-methylbutanamide](/img/structure/B13389828.png)

(S)-2-(Boc-amino)-N-[(S)-1-[[4-(hydroxymethyl)phenyl]amino]-1-oxo-2-propyl]-3-methylbutanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Boc-Val-Ala-PAB typically involves the protection of amino acids with the tert-butyloxycarbonyl (Boc) group. The protected amino acids are then coupled using standard peptide synthesis techniques. The Boc group can be removed under acidic conditions to form the free amine .

Industrial Production Methods: Industrial production of Boc-Val-Ala-PAB involves the use of amino acid ionic liquids (AAILs) as starting materials. These AAILs are prepared by neutralizing imidazolium hydroxide with commercially available Boc-protected amino acids. The resulting Boc-AAILs are used in dipeptide synthesis with commonly used coupling reagents .

Chemical Reactions Analysis

Types of Reactions: Boc-Val-Ala-PAB undergoes enzymatic cleavage reactions, particularly by lysosomal proteolytic enzymes such as cathepsin B. This cleavage triggers a 1,6-elimination of carbon dioxide and the concomitant release of free drugs in the parental amine form.

Common Reagents and Conditions: The common reagents used in the reactions involving Boc-Val-Ala-PAB include lysosomal proteolytic enzymes and acidic conditions for Boc group removal. The reactions typically occur at pH 6-8 and between room temperature and 40°C.

Major Products Formed: The major products formed from the cleavage of Boc-Val-Ala-PAB are the free drugs in their parental amine form, which are released upon enzymatic cleavage.

Scientific Research Applications

Boc-Val-Ala-PAB is widely used in the design of antibody-drug conjugates (ADCs). These linkers are designed to keep ADCs intact in the systemic circulation and allow easy release of cytotoxic drugs upon cleavage by specific intracellular proteases. This compound is particularly useful in cancer therapy, where it helps in targeted drug delivery to tumor cells .

Mechanism of Action

The mechanism of action of Boc-Val-Ala-PAB involves its cleavage by lysosomal proteolytic enzymes, such as cathepsin B. This cleavage triggers a 1,6-elimination of carbon dioxide and the release of the free drug in its parental amine form. The released drug then exerts its cytotoxic effects on the target cells .

Comparison with Similar Compounds

Similar Compounds:

- Valine-Citrulline-para-Aminobenzyl (Val-Cit-PAB)

- Phenylalanine-Lysine-para-Aminobenzyl (Phe-Lys-PAB)

- 3-O-sulfo-beta-galactose linker

Uniqueness: Boc-Val-Ala-PAB is unique due to its high stability in human plasma and its efficient cleavage by lysosomal proteolytic enzymes. Compared to Val-Cit-PAB, Boc-Val-Ala-PAB exhibits lower hydrophobicity, which prevents aggregation and precipitation. This makes it a valuable tool in ADC linker design .

Properties

IUPAC Name |

tert-butyl N-[1-[[1-[4-(hydroxymethyl)anilino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H31N3O5/c1-12(2)16(23-19(27)28-20(4,5)6)18(26)21-13(3)17(25)22-15-9-7-14(11-24)8-10-15/h7-10,12-13,16,24H,11H2,1-6H3,(H,21,26)(H,22,25)(H,23,27) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWZITSKTOAURSJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(C)C(=O)NC1=CC=C(C=C1)CO)NC(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H31N3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(2-Amino-3-phenylpropanoyl)amino]pentanedioic acid](/img/structure/B13389749.png)

![2-amino-N-[2-(1H-indol-3-yl)-1-[4-[(4-methoxyphenyl)methyl]-5-(2-phenylethyl)-1,2,4-triazol-3-yl]ethyl]acetamide](/img/structure/B13389752.png)

![2-[[2-[[2-[(2,6-Dimethylpiperidine-1-carbonyl)amino]-4,4-dimethylpentanoyl]amino]-3-(1-methoxycarbonylindol-3-yl)propanoyl]amino]hexanoic acid](/img/structure/B13389768.png)

![[6-[[3,4-Dihydroxy-6-(hydroxymethyl)-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] 10-[3-[4-[5-[5-[4,5-dihydroxy-3-[3-(3-hydroxy-4-methoxyphenyl)prop-2-enoyloxy]-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxyoxan-2-yl]oxy-3,5-dihydroxy-6-methyloxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B13389771.png)

![N-((2'-(2H-Tetrazol-5-yl)-[1,1'-biphenyl]-3-yl)methyl)-N-pentanoyl-L-valine](/img/structure/B13389773.png)

![2-(4-Aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-3,4-dihydroxy-5-(hydroxymethyl)oxolane-2-carbonitrile](/img/structure/B13389776.png)

![(3aR,6S)-2-ethylimino-5-(hydroxymethyl)-1,3a,5,6,7,7a-hexahydropyrano[3,2-d][1,3]thiazole-6,7-diol](/img/structure/B13389777.png)

![2-[4-[2-(4-Tert-butyl-2-ethoxyphenyl)-4,5-bis(4-chlorophenyl)-4,5-dimethylimidazole-1-carbonyl]piperazin-1-yl]-1-morpholin-4-ylethanone](/img/structure/B13389782.png)

![Ethanol, 2-[[(3AR,4S,6R,6AS)-6-[7-chloro-5-(propylthio)-3H-1,2,3-triazolo[4,5-D]pyrimidin-3-YL]tetrahydro-2,2-dimethyl-4H-cyclopenta-1,3-dioxol-4-YL]oxy]-](/img/structure/B13389805.png)

![sodium;2-[2-(4-iodophenyl)-3-(4-nitrophenyl)tetrazol-3-ium-5-yl]-5-sulfobenzenesulfonate](/img/structure/B13389818.png)